N'-(2-methoxy-5-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide
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Overview
Description
“N'-(2-methoxy-5-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide” is an organic compound that belongs to the class of oxalamides. Oxalamides are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N'-(2-methoxy-5-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide” typically involves the reaction of an oxalyl chloride derivative with appropriate amines. The reaction is usually carried out in an inert atmosphere using solvents like dichloromethane or tetrahydrofuran. The reaction conditions often include low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with stringent control over temperature, pressure, and purity of reagents. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the methoxy and methyl groups.
Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and thiazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, “N'-(2-methoxy-5-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide” can be used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Industry
In industry, it might be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action for “N'-(2-methoxy-5-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide” would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-methoxyphenyl)-N2-(2-phenylethyl)oxalamide
- N1-(2-methylphenyl)-N2-(2-(4-methylthiazol-5-yl)ethyl)oxalamide
Uniqueness
The unique structural features of “N'-(2-methoxy-5-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide” include the specific substitution pattern on the aromatic rings and the presence of the thiazole moiety, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14-9-10-18(28-3)17(13-14)25-21(27)20(26)23-12-11-19-15(2)24-22(29-19)16-7-5-4-6-8-16/h4-10,13H,11-12H2,1-3H3,(H,23,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGXFBQYCABCTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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